The compound 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is systematically named according to IUPAC conventions as 9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine . Its molecular formula is C₇₅H₅₆N₂O₂, with a molecular weight of 1017.3 g/mol . The structure features a central fluorene core substituted at the 9-position with two phenyl groups, each further functionalized with methoxy-linked 4-ethenylphenyl moieties (Figure 1).
The InChI identifier for this compound is:
InChI=1S/C75H56N2O2/c1-3-53-29-33-55(34-30-53)51-78-65-43-37-59(38-44-65)75(60-39-45-66(46-40-60)79-52-56-35-31-54(4-2)32-36-56)71-49-63(76(61-21-7-5-8-22-61)73-27-15-19-57-17-11-13-25-67(57)73)41-47-69(71)70-48-42-64(50-72(70)75)77(62-23-9-6-10-24-62)74-28-16-20-58-18-12-14-26-68(58)74/h3-50H,1-2,51-52H2
This identifier encodes the stereochemical and connectivity details of the molecule, confirming its planar fluorene backbone and peripheral substituents .
Property | Value |
---|---|
CAS Registry Number | 1173170-48-3 |
Molecular Formula | C₇₅H₅₆N₂O₂ |
Molecular Weight | 1017.3 g/mol |
UV Absorption (λ_max) | 356 nm (in CH₂Cl₂) |
Fluorescence (λ_em) | 467 nm (in CH₂Cl₂) |
Table 1: Key physicochemical properties of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene .
Fluorene derivatives have been pivotal in materials science since the early 20th century. The foundational compound fluorene (C₁₃H₁₀), first isolated in 1886, served as the precursor for derivatives like fluorenone and 9,9-bis(4-hydroxyphenyl)fluorene (BPFL) . Industrial production of fluorene derivatives began in the 1930s, driven by their utility in synthetic resins and photoreceptors .
The evolution of fluorene chemistry accelerated with the discovery of polytetrafluoroethylene (PTFE) in 1938, which demonstrated the stability and electronic properties of fluorinated aromatic systems . By the 1990s, functionalized fluorenes gained attention for their optoelectronic properties, leading to derivatives like 9,9-diarylfluorenes with tailored π-conjugation systems . The compound 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene represents a modern iteration of this lineage, optimized for semiconductor applications through strategic methoxy and ethenyl substitutions .
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is classified as a hole-transporting material (HTM) due to its extended π-conjugation and electron-rich aryl ether substituents . Its UV absorption at 356 nm and fluorescence emission at 467 nm (in dichloromethane) suggest strong light-harvesting capabilities, making it suitable for organic light-emitting diodes (OLEDs) .
The compound’s molecular design addresses key challenges in organic semiconductors:
Comparative studies with simpler fluorene derivatives (e.g., 9,9-bis(4-hydroxyphenyl)fluorene) highlight its superior thermal stability and film-forming properties, critical for device longevity .